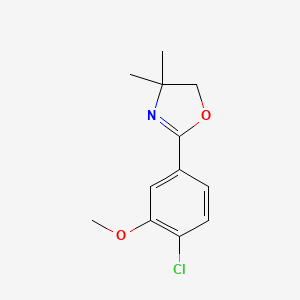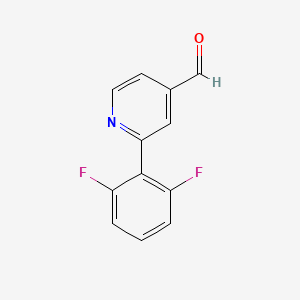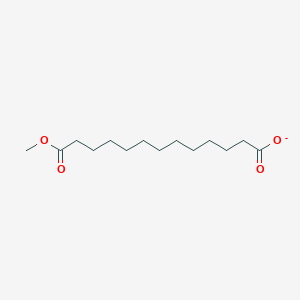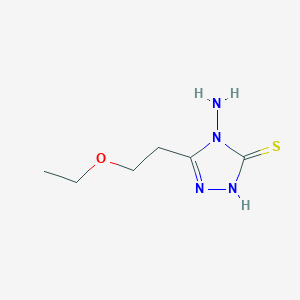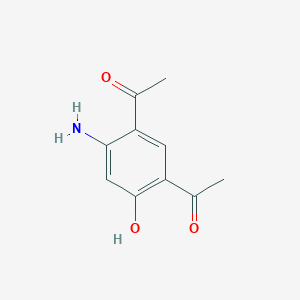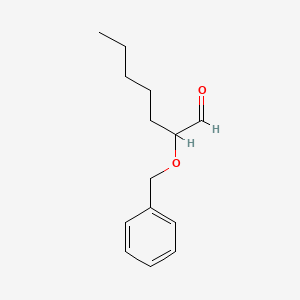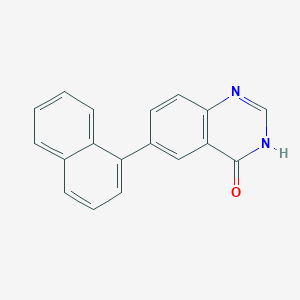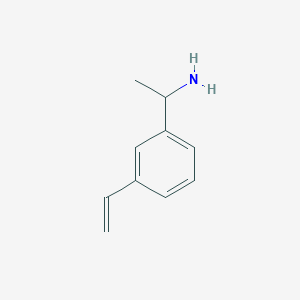
2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride is a chemical compound with the molecular formula C7H13NO4 · HClThis compound is widely used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and fine chemicals .
准备方法
Synthetic Routes and Reaction Conditions
2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride can be synthesized through the hydrogenation of diethyl hydroxyiminomalonate and diethyl acetoxyiminomalonate. The reaction involves the use of ethyl acetate, anhydrous magnesium sulfate, and palladium on activated charcoal as a hydrogenation catalyst. The hydrogenation is carried out at 30° to 35°C under a pressure of 20 bar for 80 minutes.
Industrial Production Methods
In industrial settings, the synthesis of ethyl aminomalonate hydrochloride follows similar procedures but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Cycloaddition Reactions: The compound can form azomethine ylides when reacted with formaldehyde, which can then undergo 1,3-dipolar cycloadditions with dipolarophiles to form pyrrolidines.
Common Reagents and Conditions
Formaldehyde: Used to generate azomethine ylides.
Dipolarophiles: Such as acrylate and propiolate derivatives, used in cycloaddition reactions.
Major Products Formed
Pyrrolidines: Formed through cycloaddition reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
科学研究应用
2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials
作用机制
The mechanism of action of ethyl aminomalonate hydrochloride involves its ability to form reactive intermediates, such as azomethine ylides, which can participate in various chemical reactions. These intermediates can interact with molecular targets and pathways, leading to the formation of complex organic molecules .
相似化合物的比较
2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride can be compared with other similar compounds, such as:
Diethyl malonate: Another ester of malonic acid, used in the synthesis of barbiturates and other pharmaceuticals.
Ethyl cyanoglycinate: Used in similar cycloaddition reactions to form functionalized piperidines.
This compound is unique in its ability to form azomethine ylides and participate in 1,3-dipolar cycloadditions, making it a valuable compound in organic synthesis .
属性
分子式 |
C5H10ClNO4 |
|---|---|
分子量 |
183.59 g/mol |
IUPAC 名称 |
2-amino-3-ethoxy-3-oxopropanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO4.ClH/c1-2-10-5(9)3(6)4(7)8;/h3H,2,6H2,1H3,(H,7,8);1H |
InChI 键 |
PJBFHGHMMOGYNF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


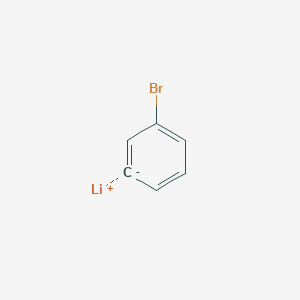
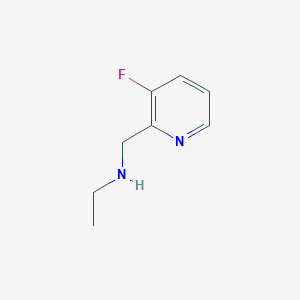
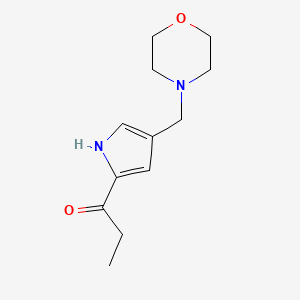
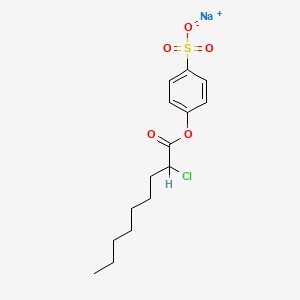
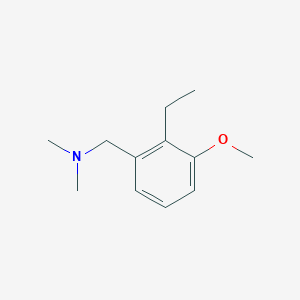
![5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin-7-onedihydrochloride](/img/structure/B8329470.png)
